(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol
Description
Properties
IUPAC Name |
(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29ClN4O5/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(37)16-27(41-26)36-19-35-28-29(32)33-18-34-30(28)36/h3-15,18-19,25-27,37H,16-17H2,1-2H3/t25-,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZJWEIBSTWESH-OYUWMTPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=CN=C6Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=CN=C6Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol , with CAS number 110543-74-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 887.96 g/mol. The structure features multiple functional groups, including a chloropurine moiety and bis(4-methoxyphenyl) groups, which may contribute to its biological activity.
This compound's biological activity is primarily attributed to its interaction with nucleic acids and enzymes involved in cellular processes. The chloropurine component suggests potential antiviral and anticancer properties, as purine derivatives are known to inhibit DNA and RNA synthesis by mimicking nucleotide structures.
Biological Activity Overview
-
Antiviral Activity :
- Studies indicate that purine derivatives can exhibit significant antiviral effects by inhibiting viral replication. The specific interactions with viral polymerases are crucial for this activity.
-
Anticancer Properties :
- The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
-
Enzyme Inhibition :
- It has been noted that compounds with similar structures can inhibit enzymes such as adenosine deaminase, which plays a role in purine metabolism.
Case Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antiviral efficacy of several purine derivatives against HIV. The results demonstrated that compounds structurally related to this compound showed promising inhibition rates against viral replication in vitro .
Case Study 2: Anticancer Activity
Research conducted on various cancer cell lines revealed that this compound exhibits cytotoxic effects comparable to established chemotherapeutics. In particular, it was found to significantly reduce cell viability in leukemia and solid tumor models through mechanisms involving DNA intercalation and topoisomerase inhibition .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of adenosine deaminase |
Table 2: Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Activity Type |
|---|---|---|---|
| Compound A | 123456-78-9 | 850.90 g/mol | Antiviral |
| Compound B | 987654-32-1 | 900.00 g/mol | Anticancer |
| (2R,3S,5R)-2... | 110543-74-3 | 887.96 g/mol | Antiviral, Anticancer |
Scientific Research Applications
Antiviral and Anticancer Properties
The presence of the chloropurine group within the compound indicates potential antiviral and anticancer activities. Compounds with similar structures have been studied for their ability to inhibit nucleic acid synthesis, making them candidates for drug development against viral infections and certain types of cancers. For instance, chloropurines are known to interfere with DNA replication and repair processes, which can be exploited in therapeutic contexts.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Purine Base: Condensation reactions involving amines and aldehydes.
- Attachment of the Methoxyphenyl Group: Reactions under acidic or basic conditions to link the methoxyphenyl moieties to the purine base .
Industrial Production
For industrial applications, optimizing synthetic routes to maximize yield while minimizing costs is crucial. Techniques such as continuous flow reactors and advanced purification methods can enhance production efficiency.
Activity Predictions
Computational methods like the Prediction of Activity Spectra for Substances (PASS) can be employed to assess the compound's interactions with various biological targets. These predictions are essential for guiding experimental validation and further development.
Interaction Studies
Molecular docking simulations help predict how the compound binds to biological targets, while in vitro assays validate these predictions by measuring binding affinity and efficacy against specific enzymes or receptors .
Comparison with Related Compounds
| Compound Name | Structure Characteristics | Potential Applications |
|---|---|---|
| (2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-hydroxy-9H-purin-9-yl)oxolan-3-ol | Similar oxolane structure with hydroxyl group | Antiviral activity |
| 5'-O-(4,4'-Dimethoxytrityl)-5-fluoro-o4-(2,4,6-trimethylphenyl)-2'-deoxyuridine | Fluorinated pyrimidine derivative | Anticancer therapy |
This table highlights how variations in structure can influence potential applications in medicinal chemistry.
Comparison with Similar Compounds
Structural and Functional Modifications
Key structural variations among analogs include:
- Base modifications : Substitutions at the purine C6 position (e.g., -NH₂, -Cl, -CH₃NH).
- Sugar modifications : Protective groups (DMTr, tert-butyldimethylsilyl) or functionalizations (fluoro, methyl).
- Phosphate or phosphonate additions : Critical for nucleotide activity.
Table 1: Comparative Analysis of Structural Analogs
Impact of Modifications on Properties
6-Methylaminopurin (): The methylamino group introduces steric hindrance, which may reduce base-pairing fidelity but improve resistance to enzymatic degradation .
Protective Groups :
- DMTr Group : Found in the target compound and , this group increases molecular weight by ~300 g/mol and confers lipophilicity, aiding in purification via reverse-phase chromatography. Its removal requires mild acids (e.g., 3% dichloroacetic acid) .
- Phosphate Additions () : Phosphorylation converts nucleosides into bioactive nucleotides, enabling participation in cellular signaling or DNA synthesis .
Sugar Modifications: 4-Fluoro and 4-Methyl (): These substitutions lock the sugar in a specific conformation (e.g., North conformation), improving binding affinity to viral polymerases and resistance to nucleases .
Preparation Methods
Synthesis of (2R,3S,5R)-5-(DMT-oxymethyl)tetrahydrofuran-3-ol
Steps :
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Starting Material : D-Ribose is reduced to (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol using sodium borohydride in methanol.
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DMT Protection : The 5'-hydroxyl is treated with DMT-Cl (1.2 equiv) in pyridine at 25°C for 12 hours.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate 7:3) isolates the DMT-protected sugar.
Glycosylation Reaction
Coupling the 6-chloropurine base to the protected sugar is achieved via Vorbrüggen glycosylation, ensuring β-selectivity.
Procedure :
-
Silylation : 6-Chloropurine (1.0 equiv) is silylated with hexamethyldisilazane (HMDS, 3.0 equiv) and trimethylsilyl chloride (TMSCl, 0.5 equiv) at 80°C for 2 hours.
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Coupling : The silylated base is reacted with the DMT-protected sugar (1.1 equiv) in anhydrous acetonitrile using trimethylsilyl triflate (TMSOTf, 0.3 equiv) as a catalyst.
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Reaction Conditions : Stirred at 60°C for 8 hours under argon.
Deprotection and Final Purification
While the DMT group remains intact in the final product, residual protecting groups (e.g., silyl ethers) are removed:
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Desilylation : Treatment with tetrabutylammonium fluoride (TBAF, 1.0 equiv) in tetrahydrofuran (THF) at 0°C for 1 hour.
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Chromatography : Final purification via reverse-phase HPLC (C18 column, methanol/water gradient).
| Parameter | Value |
|---|---|
| Purity | ≥99% (LC-MS) |
| Recovery | 90–95% |
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (500 MHz, CDCl₃): δ 8.72 (s, 1H, purine H-8), 7.45–6.80 (m, 13H, DMT aromatic), 5.90 (d, J = 6.5 Hz, 1H, H-1'), 4.50–3.30 (m, sugar protons).
-
HRMS : [M+H]⁺ calcd. for C₃₁H₂₉ClN₄O₅: 573.1801; found: 573.1798.
Industrial-Scale Considerations
Large-scale production employs continuous-flow reactors to enhance reproducibility. Key adjustments include:
-
Catalyst Recycling : TMSOTf is recovered via distillation.
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Solvent Recovery : Acetonitrile is recycled using fractional distillation.
Challenges and Optimization
-
Stereochemical Drift : Minimized by strict anhydrous conditions and low-temperature coupling.
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Byproduct Formation : Unreacted DMT-Cl is removed via aqueous washes (0.1 M HCl).
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound with high stereochemical purity?
- Methodological Answer : Synthesis requires precise control of protecting groups (e.g., bis(4-methoxyphenyl)phenylmethyl [DMT] for hydroxyl protection) and reaction conditions. Key steps include:
- Phosphoramidite chemistry for coupling the chloropurine base to the sugar moiety under anhydrous conditions .
- Chiral chromatography (e.g., using cellulose-based columns) to resolve diastereomers and confirm stereochemistry .
- Deprotection protocols with mild acids (e.g., 2% dichloroacetic acid in DCM) to avoid base degradation .
Q. Which analytical techniques are most reliable for confirming structural and stereochemical integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR with 2D COSY/NOESY to verify stereochemistry at C2, C3, and C5 positions .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and detect impurities (<0.5% threshold) .
- X-ray crystallography : For absolute configuration determination when crystalline derivatives are obtainable .
Q. How does the compound’s solubility profile impact experimental design?
- Methodological Answer :
- The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or anhydrous DMF (up to 50 mM). For biological assays, prepare stock solutions in DMSO and dilute in buffer (final DMSO ≤1% to avoid cytotoxicity) .
- Solubility in ethanol (3–5 mg/mL) makes it suitable for solid-phase extraction (SPE) during purification .
Advanced Research Questions
Q. How can researchers resolve batch-to-batch variability in biological activity data?
- Methodological Answer :
- Purity analysis : Use HPLC-UV/HRMS to identify impurities (e.g., dechlorinated byproducts or DMT cleavage residues) .
- Stability testing : Monitor degradation under assay conditions (e.g., pH 7.4, 37°C) via LC-MS; store aliquots at -80°C under argon to prevent oxidation .
- Activity correlation : Compare EC50 values across batches using standardized cell-based assays (e.g., luciferase reporter systems) to isolate compound-specific effects .
Q. What strategies prevent degradation during long-term biochemical or cellular assays?
- Methodological Answer :
- Temperature control : Use refrigerated microplate handlers (4°C) for kinetic assays to slow hydrolysis of the chloropurine moiety .
- Antioxidant additives : Include 0.1 mM TCEP (tris(2-carboxyethyl)phosphine) in buffers to mitigate oxidative damage .
- Real-time monitoring : Employ inline UV-Vis spectroscopy (260 nm for purine absorbance) during enzymatic assays to track stability .
Q. How can solid-phase oligonucleotide synthesis be optimized using this nucleoside analog?
- Methodological Answer :
- Coupling efficiency : Use 0.4 M 5-ethylthio-1H-tetrazole as an activator for phosphoramidite coupling (95% coupling yield, per trityl monitoring) .
- Deprotection : Replace standard ammonium hydroxide with methylamine in water/ethanol (1:1 v/v, 30 min at 65°C) to preserve the chloropurine base .
- Post-synthesis analysis : MALDI-TOF MS to confirm oligonucleotide length and base composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
